3-azido-1-(tetrahydro-2H-pyran-4-yl)azetidine
Overview
Description
3-azido-1-(tetrahydro-2H-pyran-4-yl)azetidine is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Research and Drug Development
Azetidine and its derivatives, including 3-azido-1-(tetrahydro-2H-pyran-4-yl)azetidine, have been explored for their potential in pharmaceutical research and drug development. These compounds have shown utility as intermediates in the synthesis of pharmacologically active molecules. For instance, azetidine derivatives have been utilized as alpha-subtype selective 5-HT-1D receptor agonists for the treatment of migraine, showcasing their potential in creating compounds with fewer side effects compared to existing therapies (Habernickel, 2001).
Synthesis of Radiosensitizers
Azetidines have been investigated for their role in the synthesis of radiosensitizers, compounds that enhance the effectiveness of radiation therapy in cancer treatment. A study on cycloalkylaziridines and azetidines, related to the radiosensitizer RSU 1069, found that modifications to the aziridine moiety could influence the selective cytotoxicity towards hypoxic cells without affecting the compounds' radiosensitizing potency, suggesting their potential in less toxic cancer therapies (Suto et al., 1991).
Mechanism of Action
Target of Action
It’s known that azetidines are used in the synthesis of various pharmaceuticals , suggesting that the targets could be diverse depending on the specific derivative and its intended use.
Mode of Action
Azetidines are known to be synthesized through a [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
Azetidines and their derivatives are known to be used in the synthesis of various pharmaceuticals , suggesting that they could interact with multiple biochemical pathways depending on the specific derivative and its intended use.
Pharmacokinetics
Azetidines are known to be used in the synthesis of various pharmaceuticals , suggesting that their pharmacokinetic properties could vary depending on the specific derivative and its intended use.
Result of Action
Azetidines are known to be used in the synthesis of various pharmaceuticals , suggesting that their effects could be diverse depending on the specific derivative and its intended use.
Properties
IUPAC Name |
3-azido-1-(oxan-4-yl)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c9-11-10-7-5-12(6-7)8-1-3-13-4-2-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGNYAICDHJDNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.